molecular formula C27H44O3 B12327339 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6)

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6)

Cat. No.: B12327339
M. Wt: 422.7 g/mol
InChI Key: GMRQFYUYWCNGIN-MQYJUZKRSA-N
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Description

Stereochemical Differences

  • C3 hydroxyl orientation : The 3β-epimer cannot form the critical hydrogen bond with His397 of the VDR, diminishing transcriptional activation.
  • Side chain dynamics : Deuterium substitution increases the side chain’s effective mass, slowing in vivo oxidation rates at C24 and C26.

Electronic Effects

Deuterium’s lower vibrational frequency strengthens C-D bonds compared to C-H, reducing susceptibility to cytochrome P450-mediated hydroxylation. This isotopic effect prolongs the analog’s half-life in hepatic microsomal assays by 2.3-fold relative to non-deuterated 3-epi calcitriol.

Biological Implications

Despite reduced VDR affinity, the 3-epi analog demonstrates 73% higher surfactant synthesis stimulation in pulmonary alveolar type II cells compared to calcitriol, attributed to its resistance to 24-hydroxylase degradation. This disparity highlights the compound’s utility in studying non-genomic vitamin D signaling pathways.

Properties

Molecular Formula

C27H44O3

Molecular Weight

422.7 g/mol

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i3D3,4D3

InChI Key

GMRQFYUYWCNGIN-MQYJUZKRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

Preparation Methods

Key Steps and Reagents

This method employs a convergent strategy to assemble the vitamin D triene system from A-ring and CD-side chain fragments. The deuterated positions (26,27) are introduced during the synthesis of the CD-side chain.

Step Process Reagents/Conditions Yield (%)
1 Synthesis of deuterated CD-side chain (1,1,1,3,3,3-²H₆)-2-bromopropane, Mg, THF, Li₂CuCl₄ 96% (deuterium incorporation)
2 Formation of enol triflate (A-ring fragment) (S)-Carvone-derived alcohol → tosylation → epoxidation → TMS-acetylene → hydrolysis 22% (alkyne formation)
3 Palladium-catalyzed coupling Enyne + bromoolefin (CD-side chain) → triene formation 13% (overall yield)
  • Stereoselectivity : Palladium catalysts ensure regioselective coupling, forming the C1-C2 double bond.
  • Deuterium Stability : Deuterium atoms at C26/C27 are retained through all steps due to their stability in non-exchangeable positions.

Solid-Phase Synthesis on Hydroxymethylpolystyrene Support

Advantages and Optimization

This method enables efficient deuterium incorporation and diversification of the side chain.

Step Process Reagents/Conditions Yield (%)
1 Anchoring CD-side chain to resin Deuterated CD-side chain → ester linkage to resin 85% (loading efficiency)
2 Wittig-Horner Reaction A-ring aldehyde + resin-bound ylide → triene formation 70% (formation of vitamin D triene)
3 Deprotection and Functionalization TBS ether removal → 25-hydroxylation → 1α-hydroxylation 60% (final deuterated product)
  • Key Feature : Organometallic reagents (e.g., Grignard) cleave the ester bond, releasing the deuterated product with high purity.
  • Scalability : Resin-based methods reduce purification steps, improving throughput.

Deuterium-Labeled A-Ring Synthon Approach

H/D Exchange and Fragment Coupling

This method focuses on precise deuterium labeling at the A-ring and CD-side chain.

Step Process Reagents/Conditions Yield (%)
1 H/D Exchange at C3/C4 L-Malic acid derivative + Ru/C, D₂O, H₂ 96% (deuterium incorporation)
2 Alkyne Formation Tosylation → cyanation → reduction → Wittig reaction 51% (alkyne yield)
3 CD-Side Chain Coupling Alkyne + bromoolefin (deuterated) → triene formation 36% (final product)
  • Critical Step : Ru/C-mediated H/D exchange ensures high deuterium content at C3/C4 without stereochemical isomerization.

Comparative Analysis of Methods

Method Yield (%) Key Strengths Limitations
Convergent Synthesis 13% High stereoselectivity Low overall yield
Solid-Phase 60% Scalable, high purity Resin cost
A-Ring Synthon 36% Precise deuterium labeling Multi-step complexity
Metabolic Pathway N/A Natural production No synthetic control

Optimization Strategies

  • Catalyst Choice : Palladium catalysts improve coupling efficiency in convergent synthesis.
  • Resin Selection : Hydroxymethylpolystyrene minimizes side reactions during triene formation.
  • Deuterium Retention : Avoiding acidic conditions prevents isotopic exchange at C26/C27.

Quality Control and Analytical Validation

Deuterated analogs are validated via LC-MS/MS to confirm:

  • Isotopic Purity : >95% deuterium at C26/C27.
  • Epimeric Separation : Baseline resolution from 1α,25(OH)₂D₃.
  • Stability : Resistance to metabolic degradation compared to non-deuterated forms.

Chemical Reactions Analysis

Types of Reactions

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can be used to alter the double bonds in the structure.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alkanes .

Scientific Research Applications

Biological Properties

1-alpha,25-Dihydroxy-3-epi Vitamin D3 exhibits unique biological characteristics compared to its parent compound, 1-alpha,25-dihydroxyvitamin D3. Key properties include:

  • Receptor Binding : It binds to the vitamin D receptor (VDR), influencing gene expression and cellular functions. However, it has a lower affinity for VDR than 1-alpha,25-dihydroxyvitamin D3, resulting in reduced calcemic effects while maintaining significant biological activity .
  • Metabolism : This metabolite is produced in human keratinocytes and other tissues and shows higher metabolic stability than its parent compound . Its production is constitutive and not inhibited by common inhibitors like ketoconazole .

Therapeutic Applications

The therapeutic implications of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 span several areas:

Cancer Research

Research indicates that this metabolite may have anti-proliferative effects on various cancer cell lines. For instance:

  • Lymphomas and Solid Tumors : Studies have shown that it can inhibit the growth of lymphoma cells and primary tumor cells from breast and prostate cancers through VDR-mediated pathways .
  • Mechanistic Insights : The crystal structure of the complex formed between 1-alpha,25-Dihydroxy-3-epi Vitamin D3 and VDR has been elucidated, providing insights into its mechanism of action at the molecular level .

Chronic Kidney Disease (CKD)

Recent findings suggest that levels of another epimeric form, 3-epi-25(OH)D3 (closely related to 1-alpha,25-Dihydroxy-3-epi Vitamin D3), are associated with cardiovascular function in CKD patients. Low serum levels correlate with impaired functional capacity and muscle strength . This highlights the potential role of vitamin D metabolites in managing CKD.

Case Studies

Several case studies provide evidence for the clinical relevance of 1-alpha,25-Dihydroxy-3-epi Vitamin D3:

  • Patient Observations : In a study involving three patients with substantial serum levels of 3-epi forms of vitamin D, significant concentrations were documented alongside standard vitamin D treatments. This suggests that the 3-epimer may play a more critical role than previously assumed .
  • Kidney Transplantation Effects : A longitudinal study showed that serum levels of 3-epi forms increased post-kidney transplantation, which correlated with improved cardiovascular functional capacity. This indicates a potential therapeutic benefit associated with vitamin D metabolism in post-transplant care .

Comparative Data Table

Application Area Findings References
Cancer ResearchInhibits growth of lymphoma and solid tumors via VDR activation
Chronic Kidney DiseaseLow levels correlate with impaired cardiovascular function
Patient Case StudiesDocumented significant serum levels; implications for treatment adjustments

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Structural Modifications VDR Affinity (% of Calcitriol) Calcemic Activity Key Applications
Calcitriol None 100% High Calcium regulation, bone health
3-epi-Calcitriol C-3 epimerization 2–3% Low Tissue-specific anti-inflammation
Deuterated 3-epi-Calcitriol C-3 epi + C-26/27-d6 2–3% Low MS-based analytical standard
RO24-5531 C-26/27-F6, modified side chain 50% None Cancer chemoprevention
24,24-Difluoro-25(OH)D3 C-24-F2, C-26/27-CH3 80% Moderate Calcium regulation

Table 2: Metabolic Stability and Half-Life

Compound CYP24A1 Susceptibility Half-Life (Hours)
Calcitriol High 4–6
3-epi-Calcitriol Low 12–24
RO24-5531 Very Low >48

Research Findings and Clinical Implications

  • Deuterated 3-epi-Calcitriol: Critical for resolving inaccuracies in vitamin D status assessments, particularly in differentiating epimers in immunocompromised or pediatric populations .
  • Non-Calcemic Analogs: RO24-5531 and fluorinated derivatives show promise in cancer therapy without calcium-related toxicity .
  • Epimer-Specific Activity : 3-epi-calcitriol’s reduced VDR binding but retained PTH suppression highlights tissue-selective vitamin D signaling pathways .

Biological Activity

1-alpha,25-Dihydroxy-3-epi Vitamin D3 (1α,25(OH)₂-3-epi-D3) is a naturally occurring metabolite of vitamin D3 that plays a significant role in various biological processes. It is known for its unique binding to the vitamin D receptor (VDR), which mediates its biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, tissue specificity, and potential therapeutic applications.

1α,25(OH)₂-3-epi-D3 exerts its biological effects primarily through binding to VDR. Upon binding, VDR forms a heterodimer with the retinoid X receptor (RXR), leading to the transcriptional regulation of target genes involved in calcium and phosphate homeostasis, cell proliferation, and differentiation. Compared to its parent compound 1α,25(OH)₂D3 (calcitriol), 1α,25(OH)₂-3-epi-D3 exhibits lower calcemic effects but retains significant biological activity in specific tissues .

Biological Activity and Tissue Specificity

The biological activity of 1α,25(OH)₂-3-epi-D3 is tissue-specific. In vitro studies have shown that it has a lower activation capacity for genes such as osteocalcin in osteoblasts but demonstrates comparable efficacy to calcitriol in inhibiting cellular proliferation in keratinocytes and suppressing parathyroid hormone secretion in bovine parathyroid cells . The following table summarizes some key biological activities and their tissue-specific responses:

Biological Activity Tissue/Cell Type Response
Gene activation (e.g., osteocalcin)OsteoblastsLower activation compared to 1α,25(OH)₂D3
Cellular proliferation inhibitionKeratinocytesComparable efficacy to 1α,25(OH)₂D3
Parathyroid hormone suppressionBovine parathyroid cellsSimilar potency to 1α,25(OH)₂D3
Surfactant synthesis enhancementPulmonary alveolar type II cellsIncreased synthesis of surfactant protein-B (SP-B)

Metabolic Stability

One notable feature of 1α,25(OH)₂-3-epi-D3 is its metabolic stability. Studies indicate that it is less susceptible to degradation compared to calcitriol due to its structural modifications. This stability may contribute to its prolonged biological effects in target tissues . The metabolism of this compound involves enzymes such as 24-hydroxylase; however, it is also produced constitutively in certain tissues like keratinocytes without inhibition by common metabolic inhibitors .

Case Studies and Research Findings

Several studies have elucidated the significance of 1α,25(OH)₂-3-epi-D3 in various physiological contexts:

  • Keratinocyte Growth Inhibition : Research demonstrated that 1α,25(OH)₂-3-epi-D3 effectively inhibits keratinocyte growth despite having a lower affinity for VDR compared to calcitriol. This suggests that its metabolites may play a crucial role in skin health and disease management .
  • Calcium Homeostasis : In bovine parathyroid cells, 1α,25(OH)₂-3-epi-D3 was shown to suppress parathyroid hormone secretion effectively. This action is vital for maintaining calcium levels within physiological ranges without the hypercalcemic risks associated with calcitriol .

Q & A

Q. Advanced

Collision Energy (CE) : Calibrate CE to maximize fragmentation specificity for deuterated vs. non-deuterated ions (e.g., higher CE for side-chain cleavage).

Isotopic Purity : Verify deuterated standards are ≥98 atom % D () to avoid contamination from non-deuterated traces.

Chromatography : Use a C18 or C30 column with a 15–20-minute gradient to resolve epimers and isotopic pairs.

Signal Cross-Talk : Ensure MRM channels for deuterated and non-deuterated forms do not overlap (e.g., monitor m/z 413 → 395 for deuterated vs. m/z 407 → 389 for endogenous).

Internal Standard Placement : Add deuterated standards early in extraction to correct for recovery losses during protein precipitation or solid-phase extraction .

How does the 3-epi configuration influence receptor binding and functional studies of 1-alpha,25-Dihydroxy Vitamin D3?

Advanced
The 3α-epimer exhibits reduced binding affinity to the vitamin D receptor (VDR) compared to the canonical 3β form. To study this:

  • Competitive Binding Assays : Use radiolabeled 1,25(OH)₂D3 (e.g., ³H-labeled, as in ) and increasing concentrations of deuterated 3-epi analogs to calculate inhibition constants (Kᵢ).
  • Transcriptional Activity : Transfect cells with a VDR-responsive luciferase reporter and treat with deuterated 3-epi compounds. Normalize activity to non-deuterated 1,25(OH)₂D3.
  • Structural Analysis : Perform molecular docking simulations using VDR crystal structures (PDB: 1DB1) to model steric clashes caused by the 3α-hydroxyl configuration .

What are the implications of CYP27B1 downregulation on deuterated 3-epi Vitamin D3 metabolism in disease models?

Advanced
CYP27B1 (1-alpha hydroxylase) downregulation (e.g., due to cigarette smoke exposure, ) reduces activation of 25(OH)D3 to 1,25(OH)₂D3. To assess metabolic flux:

  • Knockdown Models : Use siRNA or CRISPR-Cas9 to silence CYP27B1 in cell lines, then supplement with deuterated 25(OH)D3-3-epi. Monitor residual 1-alpha hydroxylation via LC-MS/MS.
  • Disease Correlation : In clinical cohorts (e.g., chronic kidney disease), measure deuterated 3-epi metabolite levels alongside CYP27B1 expression (qPCR) to identify dysregulated pathways.
  • Therapeutic Intervention : Test if deuterated analogs bypass CYP27B1-dependent activation by directly binding VDR in rescue experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.